molecular formula C₁₈H₂₃N₃O₅S B1145124 N-Desaminomethylsulfonyl-N-nitryl Dofetilide CAS No. 115256-45-6

N-Desaminomethylsulfonyl-N-nitryl Dofetilide

Cat. No.: B1145124
CAS No.: 115256-45-6
M. Wt: 393.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Desaminomethylsulfonyl-N-nitryl Dofetilide is an impurity of Dofetilide, a potassium channel blocker.

Scientific Research Applications

1. Pharmacological Characteristics and Binding Studies

Dofetilide, a methanesulfonanilide derivative, has been studied for its pharmacological characteristics, particularly its binding properties in human embryonic kidney cells expressing human ether-á-go-go related gene (HERG) K+ channels. It's observed that dofetilide and similar compounds inhibit [3H]dofetilide binding, indicating its potential as a preclinical screen for compounds that prolong the QT interval (Finlayson et al., 2001).

2. Cardiac Action Potentials and Electrophysiological Effects

Dofetilide has been shown to affect cardiac action potentials in a rate-dependent manner. In studies with guinea pig ventricular myocytes, dofetilide prolonged action potential duration (APD), which was more significant at lower stimulation rates. This indicates its role in selective prolongation of cardiac action potentials, particularly through blocking the rapidly activating delayed rectifier K+ current (IKr) (Jurkiewicz & Sanguinetti, 1993).

3. Electrophysiological and Biochemical Analyses

In-depth spectroscopic analyses, such as FT-IR/ATR and FT-Raman, have been conducted on dofetilide to understand its molecular vibrations and electrostatic potential. This kind of study is crucial for predicting sites for electrophilic attack and understanding dofetilide’s biochemical interactions (Szabó et al., 2008).

4. Synthesis and Chemical Properties

The synthesis process of dofetilide has been documented, revealing the steps and chemical reactions involved in producing dofetilide from 2-(4-Nitrophenyl)acetate acid. Understanding the synthesis process is essential for exploring modifications and potential new applications of the compound (Zhao Hong-guang et al., 2005).

5. Inhibition and Target Identification

Research has identified that dofetilide blocks hIRK currents (inward rectifier K+ channels), specific to cardiac cells, at submicromolar concentrations. This finding contributes to understanding the drug's specificity and potential effects on cardiac excitability (Kiehn et al., 1995).

Mechanism of Action

Target of Action

N-Desaminomethylsulfonyl-N-nitryl Dofetilide is a derivative of Dofetilide , which is a class III antiarrhythmic agent . The primary target of Dofetilide is the rapid component of the delayed rectifier potassium current (IKr) . This current is crucial for the repolarization phase of the cardiac action potential .

Mode of Action

Dofetilide works by selectively blocking the IKr ion channel . This action prolongs the cardiac action potential duration and refractory period, thereby delaying the time to recurrence of atrial fibrillation and atrial flutter . It is expected that this compound would have a similar mode of action.

Biochemical Pathways

The blocking of the IKr ion channel affects the cardiac electrical conduction pathways . This results in a delay in repolarization and prolongation of the QT interval . The prolongation of the QT interval can lead to a decrease in the heart rate and help maintain normal sinus rhythm .

Pharmacokinetics

Dofetilide, the parent drug, is known to be well-absorbed after oral administration, and it undergoes minimal metabolism . It is primarily excreted unchanged in the urine . The pharmacokinetic properties of this compound might be similar, but further studies are needed to confirm this.

Result of Action

The result of the action of this compound is likely to be similar to that of Dofetilide. It may help in the maintenance of normal sinus rhythm in individuals prone to the formation of atrial fibrillation and flutter, and for the chemical cardioversion to sinus rhythm from atrial fibrillation and flutter .

Biochemical Analysis

Biochemical Properties

N-Desaminomethylsulfonyl-N-nitryl Dofetilide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the potassium channels in the heart, specifically the rapid component of the delayed rectifier potassium current (IKr). By inhibiting these channels, this compound slows down the rate of electrical impulses, helping to restore normal heart rhythm . This interaction is crucial for its antiarrhythmic properties and its effectiveness in treating arrhythmias such as atrial fibrillation, atrial flutter, and ventricular tachycardia .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cardiac cells, it influences cell function by modulating the electrical activity of the heart. By blocking the potassium channels, it prolongs the action potential duration and refractory period, which helps in preventing abnormal heart rhythms . Additionally, this compound can impact cell signaling pathways, gene expression, and cellular metabolism, contributing to its therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with potassium channels in the heart. It selectively inhibits the rapid component of the delayed rectifier potassium current (IKr), which is responsible for repolarization of the heart . This inhibition slows down the rate of electrical impulses, helping to restore normal heart rhythm. Additionally, this compound may influence enzyme activity, gene expression, and other molecular processes, contributing to its overall therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under controlled conditions, but its long-term effects on cellular function need to be carefully monitored . In vitro and in vivo studies have provided valuable insights into its temporal effects, highlighting the importance of proper dosage and administration .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, it effectively treats arrhythmias by inhibiting potassium channels and restoring normal heart rhythm . At higher doses, it can cause toxic or adverse effects, such as QT interval prolongation, which is a potentially life-threatening condition . Therefore, careful monitoring and dosage adjustments are essential to ensure its safety and efficacy .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and elimination from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics . Understanding these metabolic pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are important factors that determine its therapeutic effects. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific tissues . These interactions can influence its accumulation and distribution, affecting its overall efficacy and safety .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Desaminomethylsulfonyl-N-nitryl Dofetilide involves the conversion of Dofetilide to the target compound through a series of reactions.", "Starting Materials": [ "Dofetilide", "Methylsulfonyl chloride", "Sodium nitrite", "Sodium acetate", "Acetic acid", "Water" ], "Reaction": [ "Dofetilide is reacted with methylsulfonyl chloride in the presence of a base to form N-Methylsulfonyl Dofetilide.", "N-Methylsulfonyl Dofetilide is then reacted with sodium nitrite and acetic acid to form N-Methylsulfonyl-N-nitryl Dofetilide.", "N-Methylsulfonyl-N-nitryl Dofetilide is then reacted with sodium acetate and water to form N-Desaminomethylsulfonyl-N-nitryl Dofetilide." ] }

CAS No.

115256-45-6

Molecular Formula

C₁₈H₂₃N₃O₅S

Molecular Weight

393.46

Synonyms

N-[4-[2-[methyl[2-(4-nitrophenoxy)ethyl]amino]ethyl]phenyl]-methanesulfonamide; 

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.